molecular formula C10H17N3O B13339202 5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13339202
M. Wt: 195.26 g/mol
InChI Key: NHHRSNIJMLGATO-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-amino-1-[2-(dimethylamino)ethyl]-4-methylpyridin-2-one

InChI

InChI=1S/C10H17N3O/c1-8-6-10(14)13(7-9(8)11)5-4-12(2)3/h6-7H,4-5,11H2,1-3H3

InChI Key

NHHRSNIJMLGATO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aldehyde and an amine, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl side chain allows for binding to active sites, while the pyridinone core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of 1,2-dihydropyridin-2-one derivatives. Below is a systematic comparison with structurally similar compounds, emphasizing substituent variations and their implications.

Substituent Variations at the N1 Position

Compound 1 : 5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one
  • CAS No.: 1691799-30-0
  • Molecular Formula : C₉H₁₀N₄O
  • Molecular Weight : 174.21 g/mol
  • Key Differences: Replaces the dimethylaminoethyl group with a methoxymethyl group. Lacks the methyl substituent at the 4-position, which may reduce steric hindrance .
Compound 2 : 5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one
  • CAS No.: 1253226-90-2
  • Molecular Formula : C₈H₁₀FN₃O
  • Molecular Weight : 183.18 g/mol
  • Key Differences: Substitutes dimethylaminoethyl with a fluoroethyl group. Fluorine’s electronegativity may enhance metabolic stability but reduce basicity. Retains the 4-methyl group, preserving steric effects .
Compound 3 : 5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one
  • CAS No.: 1517775-01-7
  • Molecular Formula : C₁₁H₁₆N₃O
  • Molecular Weight : 206.26 g/mol
  • Key Differences: Cyclobutylmethyl group introduces a rigid, aliphatic substituent, increasing lipophilicity. May alter binding affinity in hydrophobic pockets compared to the flexible dimethylaminoethyl chain .

Substituent Variations at the Pyridinone Core

Compound 4 : 5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one
  • CAS No.: 1500544-98-8
  • Molecular Formula : C₁₀H₁₇N₃O
  • Molecular Weight : 195.26 g/mol
  • Retains the dimethylaminoethyl group, maintaining basicity .

Physicochemical and Reactivity Comparisons

Solubility and Basicity

  • 5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-: The tertiary amine in the dimethylaminoethyl group enhances water solubility at acidic pH due to protonation.
  • Methoxymethyl Analog (Compound 1) : Lower basicity reduces pH-dependent solubility, favoring organic solvents.
  • Fluoroethyl Analog (Compound 2): Fluorine’s inductive effect may slightly increase acidity but reduces basicity compared to the dimethylamino group .

Reactivity in Chemical Systems

  • Evidence from resin chemistry (unrelated but structurally similar amines) shows that dimethylamino groups (e.g., 2-(dimethylamino) ethyl methacrylate) influence polymerization kinetics and degree of conversion .
  • The dimethylaminoethyl group in the parent compound may act as a hydrogen-bond donor/acceptor or participate in acid-base reactions, unlike non-nitrogenous substituents (e.g., methoxymethyl) .

Biological Activity

5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a dihydropyridine ring with an amino group and a dimethylaminoethyl side chain, contributing to its unique chemical reactivity. Its molecular formula is C10H17N3OC_{10}H_{17}N_{3}O with a molecular weight of 195.26 g/mol. The structural characteristics allow it to interact with various biological targets, making it a candidate for medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that enable the modification of its structure to enhance biological activity. The synthetic pathways often include the formation of the dihydropyridine core followed by functional group modifications.

Anticancer Properties

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A study reported IC50 values indicating potent antiproliferative activity in hematologic tumor cell lines such as HEL (acute erythroid leukemia) and K-562 (chronic myeloid leukemia) with some derivatives achieving IC50 values as low as 1.00 µM .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical signaling pathways associated with cell proliferation and survival. For example, structural modifications at specific positions on the dihydropyridine ring have been linked to enhanced selectivity for targets such as tyrosine kinases, which are crucial in cancer progression .

Comparative Analysis

A comparative analysis of similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-oneBenzyl group instead of dimethylaminoPotentially different pharmacokinetics due to bulky benzyl group
5-Amino-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-oneHydroxypropyl groupMay exhibit different biological activities due to hydroxyl group

These differences highlight the potential for tailored therapeutic applications based on structural variations.

Study on Antiproliferative Activity

A notable case study evaluated the antiproliferative activity of various dihydropyridine derivatives against multiple cancer cell lines. The results indicated that certain modifications led to improved selectivity and potency. For instance, derivatives with fluorinated groups showed enhanced resistance to metabolic degradation and better selectivity indices compared to non-fluorinated counterparts .

Evaluation of Binding Affinities

Another significant study focused on the binding affinities of this compound to various biological targets. This research provided insights into its pharmacodynamics and potential therapeutic uses in treating malignancies .

Q & A

Basic: What synthetic methodologies are optimal for producing 5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one with high yield and purity?

Methodological Answer:
A two-step synthesis is recommended:

Nucleophilic substitution : Introduce the dimethylaminoethyl group via reaction of 4-methyl-1,2-dihydropyridin-2-one precursors with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Amination : Incorporate the amino group using NH₃ or ammonia equivalents under controlled pH (6.5–7.5) to avoid side reactions. Monitor intermediates via TLC and purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Critical Parameters : Reaction time, solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield. Purity (>95%) can be confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Basic: Which analytical techniques are most effective for structural validation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, particularly the dimethylaminoethyl and methyl groups. Compare chemical shifts to structurally analogous dihydropyridinones .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₁₈N₃O) via ESI-MS in positive ion mode.
  • HPLC-PDA : Assess purity using a reversed-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm. Buffer preparation (ammonium acetate, pH 6.5) enhances peak resolution .

Advanced: How should researchers design experiments to evaluate environmental fate and transformation pathways?

Methodological Answer:
Adopt a tiered approach inspired by environmental-chemical property studies :

Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis. Quantify degradation products via LC-MS/MS.

Biotic Transformation : Use soil microcosms or activated sludge to assess microbial metabolism. Measure half-life (t₁/₂) under aerobic/anaerobic conditions.

Partitioning Studies : Determine logP (octanol-water) and soil sorption coefficients (Kd) to predict mobility in ecosystems.
Data Interpretation : Compare transformation rates to structurally related pyridinones (e.g., 1,2-dihydropyridin-2-ones with varying substituents) to identify structure-stability relationships .

Advanced: What in vitro models are suitable for studying interactions with biological targets, and how should controls be optimized?

Methodological Answer:

  • Enzyme Inhibition Assays : Use recombinant kinases (e.g., MAPK or PI3K) to test inhibitory activity. Include positive controls (staurosporine) and negative controls (DMSO vehicle). Monitor IC₅₀ via fluorescence-based ADP-Glo™ assays .
  • Cell-Based Studies : Employ HEK293 or HepG2 cells to evaluate cytotoxicity (MTT assay) and metabolic stability (CYP450 isoforms). Normalize data to untreated cells and validate with reference compounds (e.g., doxorubicin for cytotoxicity) .
    Key Considerations : Pre-incubate compounds in assay buffers (pH 7.4) to mimic physiological conditions. Use triplicate technical replicates to minimize variability.

Advanced: How can contradictory stability data under varying pH conditions be resolved methodologically?

Methodological Answer:

Controlled Stability Studies : Prepare buffer systems (pH 2–10) using citrate (pH 2–6), phosphate (pH 6–8), and carbonate (pH 8–10). Incubate the compound (37°C, 24h) and quantify degradation via UPLC-MS .

Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Compare Arrhenius plots to identify pH-dependent activation energy barriers.

Structural Elucidation : Isolate degradation products (e.g., hydrolyzed or oxidized derivatives) via preparative HPLC and characterize via NMR .
Resolution Strategy : Discrepancies often arise from buffer ionic strength or temperature fluctuations. Standardize conditions (e.g., 0.1 M buffers, 37°C) across labs .

Advanced: What computational strategies predict the compound’s reactivity with cytochrome P450 enzymes?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites. Focus on hydrogen bonding with heme iron and hydrophobic contacts with aromatic residues .
  • QM/MM Calculations : Apply Gaussian 16 for DFT-based transition state analysis of N-demethylation or hydroxylation pathways.
  • Validation : Compare predicted metabolites (e.g., N-oxide derivatives) with experimental LC-MS data from hepatic microsome incubations .

Advanced: How do structural modifications (e.g., amino vs. dimethylamino groups) impact pharmacological activity?

Methodological Answer:

SAR Studies : Synthesize analogs (e.g., replacing dimethylamino with piperazinyl or morpholino groups) and compare bioactivity .

Thermodynamic Profiling : Measure binding affinities (SPR or ITC) to target proteins (e.g., serotonin receptors). Correlate ΔG with substituent hydrophobicity (clogP).

Solubility Analysis : Determine aqueous solubility (shake-flask method) and permeability (PAMPA) to assess bioavailability changes.
Key Insight : Dimethylamino groups enhance lipophilicity and blood-brain barrier penetration, while amino groups improve solubility but reduce CNS activity .

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